1-Benzothiophene-5-carboxamide
Overview
Description
1-Benzothiophene-5-carboxamide is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their aromatic structure, which includes a fused benzene and thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of benzothiophene with carboxylic acid derivatives under specific conditions. For instance, the aryne reaction with alkynyl sulfides is a notable method for synthesizing benzothiophene derivatives . This reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner, resulting in a wide range of 3-substituted benzothiophenes .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the benzothiophene ring.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds within the compound.
Substitution: Substitution reactions, such as electrophilic aromatic substitution, can introduce different substituents into the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzothiophene-5-carboxylic acid, while substitution reactions can produce various substituted benzothiophene derivatives .
Scientific Research Applications
1-Benzothiophene-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzothiophene-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing sulfur.
Benzofuran: A similar structure but with an oxygen atom instead of sulfur.
Benzothiazole: Contains a sulfur and nitrogen atom in the heterocyclic ring.
Uniqueness: 1-Benzothiophene-5-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzothiophene-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLXXUVUBCIWHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.